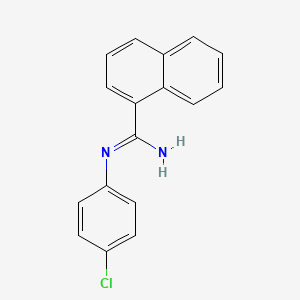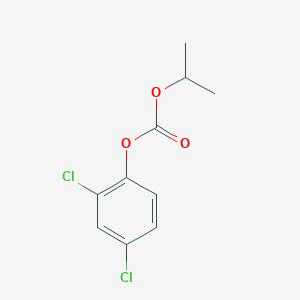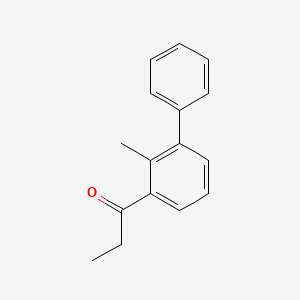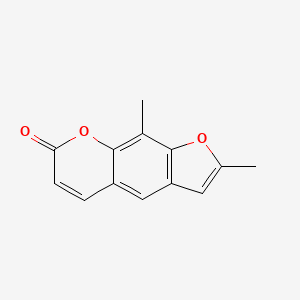
1-Naphthalenecarboximidamide, N-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C17H13ClN2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring and a chlorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- typically involves the reaction of 1-naphthylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalenecarboximidamide derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-1-naphthalenecarboxamide
- N-(4-chlorophenyl)-1-naphthalenecarboxylate
- N-(4-chlorophenyl)-1-naphthalenecarboximidate
Uniqueness
1-Naphthalenecarboximidamide, N-(4-chlorophenyl)- is unique due to its specific structural features, such as the presence of both a naphthalene ring and a chlorophenyl group.
Propiedades
Número CAS |
23557-72-4 |
|---|---|
Fórmula molecular |
C17H13ClN2 |
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)naphthalene-1-carboximidamide |
InChI |
InChI=1S/C17H13ClN2/c18-13-8-10-14(11-9-13)20-17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20) |
Clave InChI |
KYJBCACENCMLOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=NC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)


![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)

![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)

![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)


![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)

